methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a formamido-carbamoyl side chain and a 1-methylpyrrole-containing hydroxypropyl group. Its structure integrates multiple functional groups:
- Methyl benzoate ester: Provides lipophilicity and stability.
- 3-Hydroxypropyl chain: Introduces stereochemical complexity and hydrophilic interactions.
- 1-Methylpyrrole: A five-membered aromatic heterocycle contributing to π-π stacking and electronic effects.
Properties
IUPAC Name |
methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAXETUUXPIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Pyrrole Derivative: The pyrrole derivative can be synthesized through the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the hydroxypropyl group.
Carbamoylation: The hydroxypropyl pyrrole derivative is then reacted with a carbamoyl chloride to form the carbamoyl intermediate.
Coupling with Benzoate: The carbamoyl intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with enzymes or receptors, modulating their activity. The carbamoylformamido bridge may facilitate binding to proteins or nucleic acids, influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Benzoate Esters with Heterocyclic Substituents
Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38, )
- Key Differences :
- Ester Group : Ethyl vs. methyl in the target compound. Ethyl esters generally exhibit slightly higher lipophilicity.
- Heterocycle : Pyrazole () vs. pyrrole (target). Pyrazoles are more electronegative due to two adjacent nitrogen atoms, altering electronic distribution.
- Substituents : The tetrafluoropropan-2-yl group in Compound 38 introduces strong electron-withdrawing effects, absent in the target compound.
- Synthesis : Compound 38 was synthesized via nucleophilic substitution (58% yield) using ethyl 4-hydroxybenzoate and a pyrazole carboxamide derivative .
Methyl 4,6-Diamino-2-[1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridin-3-yl]-5-Pyrimidinyl(Methyl)Carbamate ()
- Key Differences :
- Core Structure : Pyrazolo-pyridine-pyrimidine fused system vs. benzoate-pyrrole in the target. Fused systems often enhance rigidity and binding affinity.
- Functional Groups : Fluorobenzyl and pyrimidinyl carbamate groups offer distinct reactivity compared to the target’s hydroxypropyl chain.
Carbamoyl and Formamido Derivatives
Compound 2 ()
- Structure : Features a triazole ring with NH-triazole (δ 13.0 ppm in ¹H-NMR) and aromatic protons.
- Comparison :
Heterocyclic Systems in Drug Design ()
Compounds like 4i and 4j () incorporate coumarin and pyrimidinone moieties.
- Coumarin : Enhances fluorescence and intercalation properties, absent in the target.
- Pyrimidinone: Offers hydrogen-bonding sites analogous to the target’s carbamoyl group but within a six-membered ring .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Bioactivity : The target’s pyrrole and hydroxypropyl groups may confer selectivity for enzymes or receptors preferring aromatic and flexible ligands, contrasting with pyrazole-based compounds () optimized for rigidity.
- Synthetic Challenges : The formamido-carbamoyl linkage may require specialized coupling agents, akin to the iodonium salt used in .
Biological Activity
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrrole ring, which is known for its biological significance and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| LogP | 0.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of p-aminobenzoic acid (PABA), which share structural similarities, exhibited significant inhibition of cancer cell proliferation across various lines:
- MCF-7 (breast cancer) : Some derivatives showed IC50 values ranging from 3.0 µM to over 10 µM, indicating potent antiproliferative effects.
- A549 (lung cancer) : Compounds demonstrated considerable growth inhibition, with IC50 values as low as 5.97 µM.
These findings suggest that this compound may possess similar or enhanced anticancer activity due to its unique structure.
Neuroprotective Effects
The pyrrole moiety in the compound is associated with neuroprotective properties. Research indicates that compounds containing pyrrole can modulate neuroinflammatory pathways and exhibit antioxidant activity. For example:
- Mechanisms : These compounds may reduce oxidative stress and inhibit apoptosis in neuronal cells.
- Case Studies : In vitro studies have shown that certain pyrrole derivatives can protect against glutamate-induced neurotoxicity, a common pathway in neurodegenerative diseases.
Mechanistic Insights
Understanding the mechanism of action for this compound involves examining its interaction with biological targets:
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research, particularly in oncology and neuroprotection. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Structural Optimization : To enhance potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
